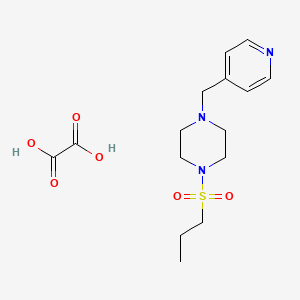

1-(propylsulfonyl)-4-(4-pyridinylmethyl)piperazine oxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves intricate chemical reactions aiming to introduce specific functional groups or skeletons that confer the molecule its unique properties. For instance, compounds with a piperazine backbone and various sulfonyl substitutions, such as the synthesis of factor Xa inhibitors, demonstrate complex synthetic routes that might be relevant to our compound of interest (Nishida et al., 2004). Such processes could involve multiple steps, including nucleophilic substitution reactions, to introduce the propylsulfonyl and pyridinylmethyl groups onto the piperazine ring.

Molecular Structure Analysis

The molecular structure of compounds closely related to our chemical of interest has been elucidated through techniques like X-ray crystallography. For instance, structural studies on derivatives such as 1-benzhydryl-4-methanesulfonyl-piperazine reveal insights into the conformation and geometric parameters of the piperazine ring and associated substituents, which could be extrapolated to understand the structural features of 1-(propylsulfonyl)-4-(4-pyridinylmethyl)piperazine oxalate (Naveen et al., 2007).

Chemical Reactions and Properties

The reactivity of a compound such as 1-(propylsulfonyl)-4-(4-pyridinylmethyl)piperazine oxalate can be inferred from related studies on piperazine derivatives. These compounds participate in various chemical reactions, including those leading to the synthesis of complex heterocyclic systems or the modification of existing functional groups to enhance their biological or chemical properties. For example, the reactivity of piperazine derivatives with sulfonyl chlorides and other electrophiles could provide insights into potential chemical transformations relevant to our compound of interest (Vinaya et al., 2009).

Physical Properties Analysis

The physical properties of such a compound, including solubility, melting point, and crystalline form, are crucial for its handling and application in various scientific endeavors. While specific data on 1-(propylsulfonyl)-4-(4-pyridinylmethyl)piperazine oxalate might not be readily available, studies on similar compounds can offer valuable proxies. For example, the solubility in different solvents and the melting point range could be similar to those of structurally related piperazine derivatives, which are often crystalline and have defined solubility profiles depending on the nature of their functional groups (Kumar et al., 2007).

科学的研究の応用

Drug Metabolism and Enzyme Kinetics

Compounds with piperazine structures have been investigated for their metabolic pathways involving cytochrome P450 enzymes. For example, studies on Lu AA21004, a novel antidepressant, revealed insights into its oxidative metabolism, identifying the enzymes involved and the metabolites produced, which is crucial for understanding drug safety and efficacy (Hvenegaard et al., 2012).

Antibacterial Activity

Research on oxazolo[5,4-b]pyridin-2(1H)-one derivatives demonstrated significant analgesic activity and highlighted the importance of structural modifications to enhance safety and efficacy, which can be relevant for developing new antibacterial agents (Viaud et al., 1995).

Receptor Antagonism

Piperazine derivatives have been explored for their potential as adenosine A2B receptor antagonists, offering insights into the design of compounds with high selectivity and affinity, which is useful for therapeutic applications targeting various receptors (Borrmann et al., 2009).

Polymer Synthesis

The synthesis of hyperbranched polymers using A2 and BB‘2 type monomers, including piperazine derivatives, underscores the versatility of these compounds in creating materials with potential applications in drug delivery, coatings, and more (Yan & Gao, 2000).

HIV-1 Reverse Transcriptase Inhibition

Piperazine compounds have been synthesized and evaluated for their ability to inhibit HIV-1 reverse transcriptase, showcasing their potential as lead compounds for antiretroviral therapy development (Romero et al., 1994).

Supramolecular Chemistry

The study of sulfadiazine and pyridines forming co-crystals and salts via crystal engineering reveals the potential of piperazine compounds in designing materials with customizable properties for pharmaceutical and materials science applications (Elacqua et al., 2013).

Safety and Hazards

特性

IUPAC Name |

oxalic acid;1-propylsulfonyl-4-(pyridin-4-ylmethyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2S.C2H2O4/c1-2-11-19(17,18)16-9-7-15(8-10-16)12-13-3-5-14-6-4-13;3-1(4)2(5)6/h3-6H,2,7-12H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNPZYSASDGTNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCN(CC1)CC2=CC=NC=C2.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Propane-1-sulfonyl)-4-pyridin-4-ylmethyl-piperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5500698.png)

![N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5500711.png)

![methyl ({5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5500729.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-thiophenecarboxamide](/img/structure/B5500735.png)

![N-[1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5500738.png)

![N-cyclopropyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5500755.png)

![3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5500763.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5500776.png)

![5-(2-ethylbenzoyl)-1-(4-fluorobenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5500783.png)

![2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B5500792.png)

![N-(cyclopropylmethyl)-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5500797.png)